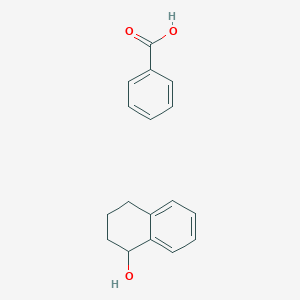
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C17H16O3 It is a derivative of benzoic acid and 1,2,3,4-tetrahydronaphthalen-1-ol, combining the properties of both aromatic carboxylic acids and cyclic alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1,2,3,4-tetrahydronaphthalen-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by its subsequent reaction with benzoic acid. This process can be optimized for large-scale production by using efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions to form a fully saturated cyclic compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives or ketones.
Reduction: Formation of fully saturated cyclic compounds.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: A similar compound lacking the benzoic acid moiety.
Benzoic Acid: A simpler aromatic carboxylic acid without the cyclic alcohol structure.
Tetralin: A fully hydrogenated derivative of naphthalene.
Uniqueness
Benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its combination of an aromatic carboxylic acid and a cyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
109037-21-0 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzoic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C7H6O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;8-7(9)6-4-2-1-3-5-6/h1-2,4,6,10-11H,3,5,7H2;1-5H,(H,8,9) |
InChI Key |
ZCKYLBPVMIMXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















